N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation reactions. The process begins with the directed C–H arylation of a benzofuran scaffold using palladium catalysis to introduce aryl and heteroaryl substituents at the C3 position. This is followed by a one-pot, two-step transamidation procedure to achieve the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions and efficient transamidation steps are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The benzofuran scaffold allows for substitution reactions, particularly at the C3 position, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives.
Medicine: Benzofuran derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran scaffold allows the compound to bind to various biological receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Vilazodone: An antidepressant.
Uniqueness
Its ability to undergo efficient C–H arylation and transamidation reactions makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-10-12-8-4-5-9-13(12)18-14(10)15(17)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIABDXDNGNPBQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321571 | |
Record name | N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57258724 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
950250-10-9 | |
Record name | N-cyclopentyl-3-methyl-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101321571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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